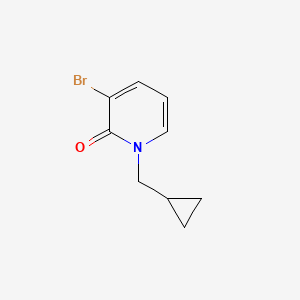

3-Bromo-1-(cyclopropylmethyl)pyridin-2(1H)-one

CAS No.: 1602551-71-2

Cat. No.: VC7477736

Molecular Formula: C9H10BrNO

Molecular Weight: 228.089

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1602551-71-2 |

|---|---|

| Molecular Formula | C9H10BrNO |

| Molecular Weight | 228.089 |

| IUPAC Name | 3-bromo-1-(cyclopropylmethyl)pyridin-2-one |

| Standard InChI | InChI=1S/C9H10BrNO/c10-8-2-1-5-11(9(8)12)6-7-3-4-7/h1-2,5,7H,3-4,6H2 |

| Standard InChI Key | HMWDHUZTUGTXJX-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C=CC=C(C2=O)Br |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Analysis

The compound belongs to the pyridin-2(1H)-one family, featuring a six-membered aromatic ring with a ketone group at the 2-position. The 3-bromo substitution introduces electrophilic reactivity, while the 1-cyclopropylmethyl group contributes steric bulk and conformational rigidity . Compared to simpler analogs like 3-bromo-1-methylpyridin-2(1H)-one (C₆H₆BrNO) , the cyclopropylmethyl substituent enhances lipophilicity, as evidenced by its higher molecular weight (228.09 g/mol vs. 188.02 g/mol) .

Table 1: Comparative Molecular Properties

The cyclopropyl group’s strained three-membered ring introduces unique electronic effects, potentially influencing binding interactions in biological systems .

Research Gaps and Future Directions

Unexplored Reactivity

-

Cyclopropane Ring-Opening Reactions: The strained cyclopropane moiety may undergo ring-opening under catalytic conditions, yielding novel derivatives.

-

Biological Screening: Prioritize in vitro assays to evaluate anticancer, antimicrobial, and anti-inflammatory activity.

Computational Modeling

Molecular docking studies could predict target engagement, leveraging the compound’s similarity to kinase inhibitor scaffolds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume